REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:11]([OH:13])=O.C(Cl)(=O)C(Cl)=O.[CH3:20][NH2:21].O>C(Cl)Cl.CN(C=O)C>[CH3:20][NH:21][C:11]([C:3]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]=1[CH3:1])=[O:13]
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Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(OC2=C1C=CC=C2)C(=O)O
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Name
|
|
Quantity
|
5.8 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
864 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.7 L
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
2 °C
|
Type
|
CUSTOM
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Details
|
The reaction mixture was stirred overnight under nitrogen at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C.
|
Type
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TEMPERATURE
|
Details
|
refluxed for 3 hrs
|
Duration
|
3 h
|
Type
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DISSOLUTION
|
Details
|
All of the solids were dissolved
|
Type
|
CUSTOM
|
Details
|
to give a brown color solution
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The solid product was re-dissolved in DCM (6 L) in a round bottom flask (10 L)
|
Type
|
TEMPERATURE
|
Details
|
chilled to ˜−5° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 8° C.
|
Type
|
STIRRING
|
Details
|
then stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with DCM (2×3 L)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (4 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
traces of DCM were co evaporated with heptanes (2 L)
|
Type
|
FILTRATION
|
Details
|
The heptanes slurry was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with heptanes (2×2 L)
|
Type
|
CUSTOM
|
Details
|
All the brown color was removed in the heptane filtrate
|
Type
|
CUSTOM
|
Details
|
The solid product was dried under high vacuum overnight to a constant weight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CNC(=O)C=1OC2=C(C1C)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |